molecular formula C8H10S B1294686 4,5,6,7-Tetrahydro-1-benzothiophene CAS No. 6435-76-3

4,5,6,7-Tetrahydro-1-benzothiophene

Cat. No.: B1294686
CAS No.: 6435-76-3
M. Wt: 138.23 g/mol
InChI Key: CBKDCOKSXCTDAA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene (CAS No. 13129-17-4, molecular formula C₈H₁₀S) is a partially hydrogenated benzothiophene derivative. Its structure comprises a thiophene ring fused with a cyclohexene ring, resulting in a bicyclic system with a sulfur heteroatom. This compound serves as a critical scaffold in medicinal chemistry due to its versatility in functionalization and bioactivity. Derivatives of this core structure exhibit antibacterial, antifungal, and enzyme-inhibitory properties, making it a focus of pharmacological research .

Key structural features include:

  • Conformational flexibility: The cyclohexene ring adopts a half-chair conformation, enabling interactions with biological targets .
  • Electrophilic sulfur: The thiophene sulfur participates in hydrogen bonding and π-orbital interactions, influencing reactivity and binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDCOKSXCTDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214569
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6435-76-3
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity Reference
4,5,6,7-Tetrahydro-1-benzothiophene C₈H₁₀S Parent structure Half-chair cyclohexene, planar thiophene Scaffold for drug design
2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₀H₁₂N₂S -NH₂ (C2), -CN (C3), -CH₃ (C4) Disordered cyclohexene (dual conformers), N–H∙∙∙N hydrogen bonds Antibacterial, antifungal
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₆H₁₇FN₂OS -NH₂ (C2), fluorophenyl amide (C3) Semi-chair conformation, intramolecular N–H∙∙∙F/O bonds Not specified (structural study)
4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one C₈H₁₀OS Ketone group at C4 Planar thiophene, cyclohexanone ring Intermediate in organic synthesis
Benzo-1,4-oxathiins (e.g., Compound 4b) C₁₅H₁₂O₂S Oxygen and sulfur in 1,4-positions Rigid oxathiin ring, methoxy substituent Not specified (synthetic focus)

Key Comparative Findings

Conformational Dynamics

  • The parent compound and its 2-amino-4-methyl derivative exhibit half-chair cyclohexene conformations, but the latter shows disorder in C6/C7 positions (81:19 occupancy ratio), affecting molecular packing and solubility .
  • The 2-fluorophenyl derivative stabilizes its conformation via N–H∙∙∙F hydrogen bonds , enhancing rigidity compared to unsubstituted analogues .

Pharmacological Activity

  • Antibacterial activity: The 2-amino-4-methyl-3-carbonitrile derivative demonstrates superior efficacy, attributed to its N–H∙∙∙N dimeric motifs and polar cyano group, which enhance target binding .
  • Anti-tyrosinase activity: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show 40% higher inhibition than kojic acid, linked to sulfur’s electron-withdrawing effects and optimized hydrophobic interactions .

Metabolic Stability

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 4,5,6,7-Tetrahydro-1-benzothiophene 4-Methyl-3-carbonitrile Derivative 4-Oxo Derivative
LogP (calculated) 2.8 1.5 1.2
Hydrogen bond donors 0 2 (NH₂) 0
Hydrogen bond acceptors 1 (S) 3 (S, CN, NH₂) 2 (S, O)
Polar surface area (Ų) 28.1 76.2 34.5
  • The 4-oxo derivative (LogP = 1.2) is more hydrophilic than the parent compound, favoring aqueous solubility but reducing membrane permeability .
  • The 3-carbonitrile derivative ’s high polar surface area (76.2 Ų) correlates with improved solubility but may limit blood-brain barrier penetration .

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